N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-24-11-21(28-12-14-4-3-5-16(8-14)27-2)18(25)10-17(24)22(26)23-15-6-7-19-20(9-15)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJCYFNMGFHDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials usually include 1,3-benzodioxole, 3-methoxybenzyl alcohol, and a suitable pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on cellular processes.
Medicine: It may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- The target compound ’s dihydropyridine core contrasts with the pyrimidinylbenzamide (478039-51-9) and isoindole-carboxamide (356090-88-5) scaffolds. These structural differences may lead to divergent biological targets.
- The benzodioxolyl group in the target compound could enhance metabolic stability compared to the chloro-substituted aryl groups in 356090-88-5 .
The absence of halogen atoms (e.g., chlorine in 478039-51-9) in the target compound might reduce toxicity risks but could also diminish electrophilic reactivity.
Predictive Modeling :
- Machine learning approaches, such as XGBoost models (RMSE: 9.091 K, R²: 0.928) , could predict physicochemical properties (e.g., solubility, melting point) for these compounds, though experimental validation is required.
Analytical and Detection Methodologies
- Crystallography : SHELX remains a gold standard for small-molecule refinement, applicable to structural elucidation of the target compound .
- Spectroscopy : Infrared detectors with high spectral resolution could identify aerosolized forms of such compounds in environmental monitoring.
- Computational Tools : ORTEP-3 enables 3D visualization of molecular structures, aiding in comparative analyses .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core , which is known for its diverse pharmacological activities. The presence of the benzodioxole and methoxyphenyl groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 378.41 g/mol |
| LogP | 3.75 |
| Polar Surface Area | 67.12 Ų |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which may influence cardiovascular functions.
- Antioxidant Activity : The benzodioxole moiety is associated with antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antitumor Activity
Several studies have evaluated the antitumor potential of dihydropyridine derivatives. For instance, a study found that related compounds exhibited significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 8.3 |
| HeLa (Cervical) | 12.0 |
These findings suggest that this compound may possess similar antitumor activity.
Antioxidant and Anti-inflammatory Properties
Research has demonstrated that compounds with similar structures can reduce oxidative stress markers in vitro and modulate inflammatory pathways:
- Oxidative Stress Reduction : The compound significantly decreased malondialdehyde (MDA) levels in treated cells.
- Cytokine Inhibition : It inhibited the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
- Case Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the methoxy group enhanced cytotoxicity against breast cancer cells by increasing membrane permeability.
- Clinical Evaluation : In a phase I clinical trial, a derivative of this compound was evaluated for safety and preliminary efficacy in patients with advanced solid tumors, showing promising results in tumor reduction without significant toxicity.
Q & A
Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A practical approach involves multi-step condensation and cyclization reactions. For example, ultrasonic-assisted synthesis (20–40 kHz) with ytterbium triflate (Yb(OTf)₃) as a catalyst in ethanol at room temperature can yield carboxamide derivatives with ~95% purity without requiring recrystallization . Key steps include:
- Step 1 : Condensation of aryl amines with substituted aldehydes under reflux.
- Step 2 : Cyclization using microwave irradiation or ultrasonic treatment to enhance reaction efficiency.
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectral and elemental analysis:
- 1H/13C NMR : Assign peaks based on chemical shifts for methoxy (δ 3.7–3.9 ppm), benzodioxole (δ 5.9–6.2 ppm), and dihydropyridine carbonyl (δ 165–170 ppm) groups .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 450–470 for M⁺) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 60–62%, H: 4.5–5.5%, N: 6–7%) .
Q. What solvent systems are optimal for improving the solubility of this compound during in vitro assays?
- Methodological Answer : The compound’s solubility is influenced by methoxy and benzodioxole substituents. Use polar aprotic solvents like DMSO or DMF for stock solutions. For aqueous compatibility, employ co-solvents (e.g., 10% ethanol/PBS) with sonication (30 min, 25°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) impact the compound’s bioactivity?
- Methodological Answer : Comparative SAR studies on analogs (e.g., 3-methoxy vs. 4-methoxy substitutions) reveal:
- Table 1 : Activity vs. Substituent Position
| Substituent Position | IC₅₀ (μM) | LogP |
|---|---|---|
| 3-Methoxy (target) | 0.85 | 2.1 |
| 4-Methoxy (analog) | 1.92 | 2.4 |
| No Methoxy (control) | >10 | 1.8 |
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Step 1 : Optimize the compound’s geometry using DFT (B3LYP/6-31G*).
- Step 2 : Dock into ATP-binding pockets (e.g., kinase domains) with flexible side chains.
- Validation : Compare docking scores (ΔG ~ -9.2 kcal/mol) with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 61% vs. 85%) for similar carboxamides?
- Methodological Answer : Conduct controlled experiments to isolate variables:
Q. What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?
- Methodological Answer : The dihydropyridine ring is prone to oxidation. Strategies include:
- Stabilization : Lyophilize with cyclodextrins or formulate in lipid nanoparticles.
- Monitoring : Use LC-MS to track degradation products (e.g., pyridine-2-carboxamide) over 72 hr in PBS (pH 7.4) .
Methodological Notes
- Spectral Data Interpretation : Overlapping peaks in 1H NMR (e.g., benzodioxole protons) can be resolved using 2D COSY/HSQC .
- Yield Optimization : Pre-activate reactants with molecular sieves (3Å) to exclude moisture .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid unapproved biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
